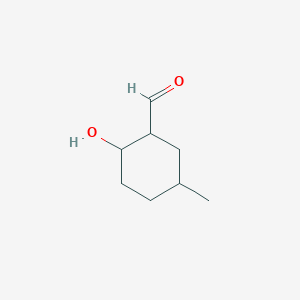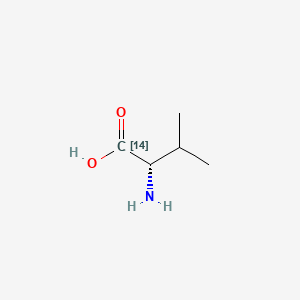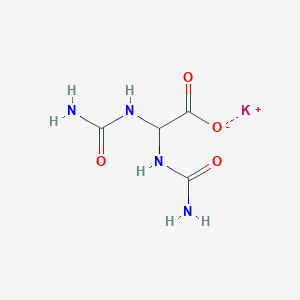![molecular formula C10H7N3O B13813283 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde CAS No. 64196-74-3](/img/structure/B13813283.png)
9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde: is a heterocyclic compound that features a fused ring system combining an imidazole and a benzimidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis often begins with commercially available benzimidazole derivatives.
Reaction Steps:
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 9H-Imidazo[1,2-a]benzimidazole-3-carboxylic acid.
Reduction: 9H-Imidazo[1,2-a]benzimidazole-3-methanol.
Substitution: Various substituted imidazo[1,2-a]benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology:
Enzyme Inhibition: Derivatives of this compound have been studied for their potential to inhibit enzymes like β-lactamase, which is crucial in antibiotic resistance research.
Medicine:
Anticancer Agents: Some derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells.
Antiviral Agents: Research is ongoing to explore its potential as an antiviral agent, particularly against RNA viruses.
Industry:
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Mécanisme D'action
The exact mechanism of action for 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde varies depending on its application. In medicinal chemistry, it often interacts with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of DNA synthesis, induction of apoptosis, or disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
9H-Imidazo[1,2-a]benzimidazole-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.
9H-Carbazole-3-carbaldehyde: Another heterocyclic compound with a similar aldehyde functional group but a different ring system.
Uniqueness:
Structural Features: The unique positioning of the aldehyde group in 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde allows for specific interactions in biological systems that are not possible with its isomers.
Propriétés
Numéro CAS |
64196-74-3 |
|---|---|
Formule moléculaire |
C10H7N3O |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
4H-imidazo[1,2-a]benzimidazole-1-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-6-7-5-11-10-12-8-3-1-2-4-9(8)13(7)10/h1-6H,(H,11,12) |
Clé InChI |
SSKOJFDTFDUPFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=NC=C(N23)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)



![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)

![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)


